molecular formula C13H11N5O B111672 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 132813-99-1

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B111672
CAS No.: 132813-99-1
M. Wt: 253.26 g/mol
InChI Key: VYGIWUNRWYXGJY-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and synthetic versatility.

Mechanism of Action

Target of Action

Similar compounds have been shown to have binding activities to both the atp-binding pocket and the lipid-binding pocket of p38 map kinase . The p38 MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . This binding can inhibit the activity of the kinase, leading to changes in the cellular responses to stress and inflammation.

Biochemical Pathways

The compound affects the p38 MAP kinase pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting the p38 MAP kinase, the compound can potentially alter these responses .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cellular responses to stress and inflammation, given its interaction with p38 MAP kinase . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 3-pyridinecarboxaldehyde, malononitrile, and 3-methyl-1H-pyrazol-5-amine in the presence of a catalyst under reflux conditions. The reaction is carried out in an aqueous medium, which is both environmentally friendly and efficient .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 3-pyridinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-amino-3-methyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-7-10-11(8-3-2-4-16-6-8)9(5-14)12(15)19-13(10)18-17-7/h2-4,6,11H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIWUNRWYXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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